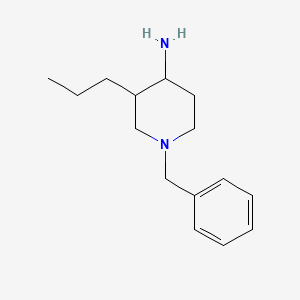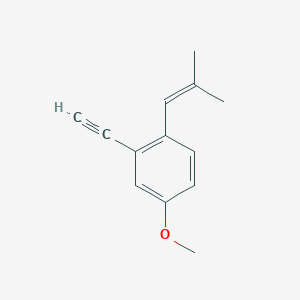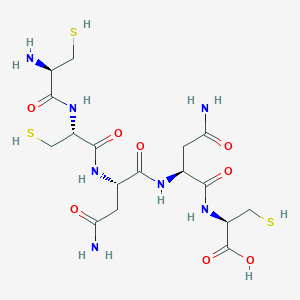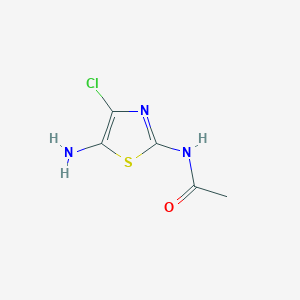
1-Benzyl-3-propylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-propylpiperidin-4-amine is a chemical compound that belongs to the piperidine class of organic compounds Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a propyl group attached to the piperidine ring
Méthodes De Préparation
The synthesis of 1-Benzyl-3-propylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then subjected to further alkylation with propyl bromide to yield the final product. The reaction conditions typically involve the use of an aprotic solvent such as dimethylformamide (DMF) and are carried out under reflux .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Benzyl-3-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary amines.
Applications De Recherche Scientifique
1-Benzyl-3-propylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-propylpiperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-propylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
1-Benzylpiperidin-4-amine: Similar in structure but lacks the propyl group, which may result in different chemical and biological properties.
3-Propylpiperidin-4-amine:
1-Benzyl-3,3-dimethylpiperidin-4-amine: Contains a dimethyl group instead of a propyl group, which can affect its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
823805-28-3 |
|---|---|
Formule moléculaire |
C15H24N2 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
1-benzyl-3-propylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2/c1-2-6-14-12-17(10-9-15(14)16)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12,16H2,1H3 |
Clé InChI |
BRUSBXCVCHKUCI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CN(CCC1N)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)


![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)

![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)
